
Zinc bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(trifluoromethylsulfonyl)imide (Zn[TFSI]₂, CAS: 168106-25-0) is a zinc salt with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion. Its molecular formula is [(CF₃SO₂)₂N]₂Zn, with a molecular weight of 625.68 g/mol . The compound is a white, moisture-sensitive powder with a melting point of 143–147°C . It is soluble in dichloromethane and water, though its hygroscopic nature necessitates storage under inert conditions .
Zn[TFSI]₂ is widely used as a catalyst in enantioselective organic reactions, including Friedel-Crafts alkylation and Diels-Alder cyclization . It also serves as an electrolyte component in advanced battery systems, such as zinc-metal and lithium-ion batteries, due to its high ionic conductivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates.
Cyclization Reactions: It is used in tandem cyclopropane ring-opening and Conia-ene cyclization reactions.
Nitration Reactions: It can catalyze aromatic nitration reactions.
Common Reagents and Conditions:
Reagents: Pyrroles, β-CF3 acrylates, cyclopropanes, aromatic compounds.
Major Products:
Friedel-Crafts Alkylation: Produces alkylated pyrroles.
Cyclization Reactions: Produces cyclized products from cyclopropanes.
Nitration Reactions: Produces nitro-aromatic compounds.
Scientific Research Applications
Electrochemical Applications
Energy Storage Systems:
Zinc bis(trifluoromethylsulfonyl)imide is increasingly utilized in energy storage systems, particularly in zinc-based batteries. It acts as an electrolyte additive that enhances the performance and stability of zinc metal anodes. Research indicates that the incorporation of this compound can significantly improve the reversibility of zinc deposition and suppress corrosion reactions, leading to higher charge efficiency and cycling stability in batteries .
Electrochemical Double-Layer Capacitors (EDLCs):
The ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion (TFSI) are recognized for their low viscosity and high electrochemical stability. They are effectively used in EDLCs, where they contribute to improved energy density and power performance . One notable example is the use of N-butyl-N-methyl pyrrolidinium bis(trifluoromethylsulfonyl)imide in these applications.
Catalytic Applications
Friedel-Crafts Alkylation:
this compound serves as a catalyst in enantioselective Friedel-Crafts alkylation reactions involving pyrroles and trifluoromethyl acrylates. This reaction benefits from the compound's ability to facilitate the formation of chiral products with high selectivity . The presence of TFSI enhances the reactivity of substrates, leading to more efficient catalytic processes.
Material Science
Elastomer Composites:
In material science, Zn(Tf2N)2 is used to modify the curing characteristics and mechanical properties of elastomer composites. Studies show that ionic liquids containing TFSI can enhance sulfur vulcanization processes, thereby improving the tensile strength and thermal stability of natural rubber composites . The specific interactions between TFSI ions and rubber matrices allow for better control over crosslink density and overall performance.
Surface Finishing
This compound is also applied in surface finishing processes. Its properties allow for effective surface treatment techniques that enhance the durability and corrosion resistance of metal substrates. The compound facilitates the formation of protective coatings that improve surface characteristics without compromising the underlying material integrity .
Separation Processes
The compound has shown promise in solvent extraction and separation processes due to its ability to form stable complexes with various metal ions. This property is particularly useful in hydrometallurgy for the recovery of valuable metals from ores or waste materials .
Case Studies
Mechanism of Action
The mechanism by which Zinc bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include:
Activation of Electrophiles: Enhances the reactivity of electrophiles in substitution reactions.
Stabilization of Transition States: Provides a stable environment for transition states in cyclization and nitration reactions.
Comparison with Similar Compounds
Comparison with Other Metal TFSI Salts
Metal TFSI salts share the TFSI⁻ anion but differ in cation identity, leading to variations in physicochemical properties and applications.
Key Findings :
- Zn[TFSI]₂ has a higher molecular weight than Na[TFSI] or Cu[TFSI], influencing its solubility and ionic mobility in electrolytes .
- Unlike Cu[TFSI], which exhibits hygroscopicity and variable physical states, Zn[TFSI]₂ maintains a stable solid form under inert storage .
Comparison with Other Zinc Salts
Zinc salts with different anions exhibit distinct electrochemical and catalytic behaviors:
Key Findings :
- TFSI⁻’s delocalized charge enhances Zn[TFSI]₂’s stability and conductivity compared to smaller anions like triflate (OTf⁻) .
- Zn[BETI]₂ and Zn[FSI]₂ are tailored for niche applications, such as high-temperature or fast-charging batteries, but lack the broad catalytic utility of Zn[TFSI]₂ .
Comparison with Ionic Liquids Containing TFSI⁻
Ionic liquids (ILs) with TFSI⁻ anions but organic cations differ significantly from Zn[TFSI]₂:
Key Findings :
Biological Activity
Zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)₂) is a compound that has garnered interest for its potential applications in various fields, including catalysis and battery technology. This article explores the biological activity of Zn(TFSI)₂, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
Zn(TFSI)₂ is characterized by its unique bis(trifluoromethylsulfonyl)imide anion, which contributes to its solubility and reactivity. The chemical formula is represented as:
The TFSI anion is known for its weakly coordinating properties, which can influence the behavior of the compound in biological and chemical systems .
One of the significant aspects of Zn(TFSI)₂ is its role as an electrolyte additive in zinc-based batteries. Research indicates that the addition of TFSI can enhance the electrochemical performance by modulating corrosion pathways and promoting uniform zinc deposition . This property is crucial for applications in energy storage, where maintaining the integrity of metal electrodes is essential.
2. Catalytic Activity
Zn(TFSI)₂ has been utilized as a catalyst in various organic reactions, including enantioselective Friedel-Crafts alkylation. The compound's ability to facilitate these reactions suggests potential applications in synthesizing biologically active compounds . The catalytic efficiency can be attributed to the unique interactions between the zinc center and the TFSI anions.
Study 1: Electrolyte Performance in Zinc Batteries
A study published in Nature Communications examined the effects of adding bis(trifluoromethanesulfonyl)imide to zinc sulfate electrolytes. The findings revealed that this additive significantly improved the reversibility of zinc anodes, achieving a high Coulombic efficiency (CE) of approximately 99.7%. This improvement was linked to the formation of a protective interphase that inhibited self-corrosion .
Parameter | ZnSO₄ Electrolyte | ZnSO₄ + HTFSI Electrolyte |
---|---|---|
Coulombic Efficiency (CE) | ~95% | ~99.7% |
pH at Zn/electrolyte interface | 1.57 | 1.71 |
Study 2: Catalytic Applications
In another study focused on organic synthesis, Zn(TFSI)₂ was evaluated for its catalytic properties in Friedel-Crafts reactions. The results indicated that Zn(TFSI)₂ effectively catalyzed reactions with high selectivity and yield, showcasing its potential utility in pharmaceutical applications .
Properties
CAS No. |
168106-25-0 |
---|---|
Molecular Formula |
C4F12N2O8S4Zn |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Pictograms |
Irritant |
Synonyms |
Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.